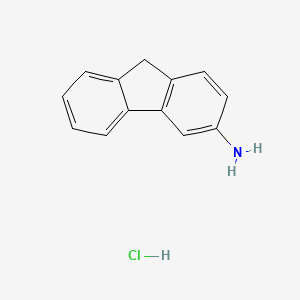
9H-fluoren-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-3-amine hydrochloride is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
9H-fluoren-3-amine hydrochloride serves as a versatile building block in organic synthesis. It is used to create complex organic molecules and polymers essential for various chemical applications. Its unique structure allows for selective functionalization, making it valuable in the development of new materials.
Biological Imaging
The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells, providing insights into cellular functions and interactions.
Medicinal Chemistry
This compound is being explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. It acts as a selective inhibitor of butyrylcholinesterase and an antagonist of N-methyl-D-aspartate receptors, which are implicated in cognitive decline.
Table 1: Mechanism of Action
| Target Receptor | Action Type | Implication |
|---|---|---|
| Butyrylcholinesterase | Selective Inhibitor | Potential treatment for Alzheimer's symptoms |
| N-Methyl-D-Aspartate Receptors | Antagonist | Modulates excitotoxicity linked to neurodegeneration |
Antimicrobial Activity
Research has shown that derivatives of 9H-fluoren-3-amine exhibit significant antimicrobial properties. For example, Schiff base compounds derived from this amine have demonstrated strong antibacterial activity against various microbial strains.
Table 2: Antimicrobial Activity of Fluorenone Derivatives
| Compound Name | Microbial Activity (mm) | Docking Score |
|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 | 81.947 |
| Other derivatives (average) | Varies | Varies |
Anticancer Properties
In vitro studies have indicated that derivatives of 9H-fluoren-3-amine can effectively induce apoptosis in human cancer cell lines. These findings suggest potential applications in cancer therapy, where targeting specific cancer pathways could lead to novel treatment strategies.
Neuroprotective Effects
A derivative of 9H-fluoren-3-amine was found to mitigate oxidative stress and inflammation associated with neurodegenerative conditions by targeting amyloid-beta assemblies implicated in Alzheimer's disease. This highlights its potential role in neuroprotection.
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
9H-fluoren-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11;/h1-6,8H,7,14H2;1H |
Clé InChI |
QSHDQOIPIUYASJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















